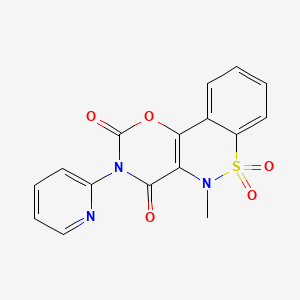

ドロキシカム

概要

説明

ドロキシカムは、オキシカム系に属する非ステロイド性抗炎症薬です。 それはピロキシカムのプロドラッグであり、関節リウマチや変形性関節症などの筋肉・骨格系疾患の痛みと炎症を軽減するために使用されます 。 ドロキシカムは、その抗炎症作用、抗リウマチ作用、鎮痛作用、解熱作用で知られています .

科学的研究の応用

Droxicam has several scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

Droxicam interacts with key enzymes and proteins in the body to exert its therapeutic effects. It inhibits the synthesis of prostaglandins by cyclooxygenase enzymes . This interaction reduces inflammation and pain in the body.

Cellular Effects

Droxicam has significant effects on various types of cells and cellular processes. It produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to Piroxicam . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Droxicam exerts its effects at the molecular level through several mechanisms. It is converted to Piroxicam via hydrolysis of the ester group in the intestine . This conversion allows Droxicam to inhibit the synthesis of prostaglandins by cyclooxygenase enzymes , affecting gene expression and causing changes in cellular function.

Metabolic Pathways

Droxicam is involved in specific metabolic pathways. It is converted to Piroxicam via ester hydrolysis . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.

準備方法

ドロキシカムは、フェニルピリジン-2-イルカルバメートと複素環式化合物を反応させることで合成できます。 加熱すると、フェニルピリジン-2-イルカルバメートは2-イソシアナトピリジンに分解し、次に複素環式化合物と反応してドロキシカムを生成します 。 工業的生産方法は通常、腸内でエステル基を加水分解してドロキシカムを活性型であるピロキシカムに変換することを含みます .

化学反応の分析

ドロキシカムは、以下を含むいくつかの種類の化学反応を受けます。

加水分解: ドロキシカムは、腸内でエステル基を加水分解することによってピロキシカムに変換されます.

プロスタグランジン合成の阻害: ドロキシカムは、シクロオキシゲナーゼ酵素によってプロスタグランジンの合成を阻害します.

酸化と還元:

科学研究アプリケーション

ドロキシカムには、次のようないくつかの科学研究アプリケーションがあります。

類似化合物との比較

特性

IUPAC Name |

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFRZLKGRKFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238035 | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

90101-16-9 | |

| Record name | Droxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxicam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

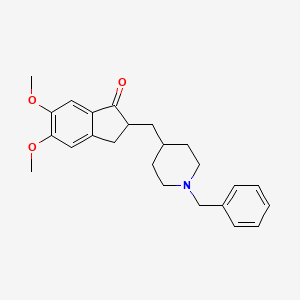

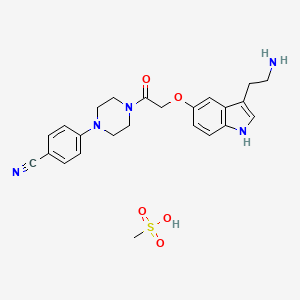

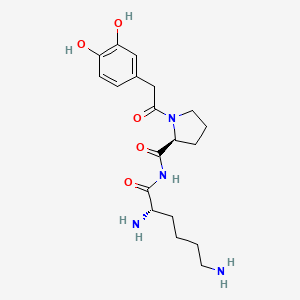

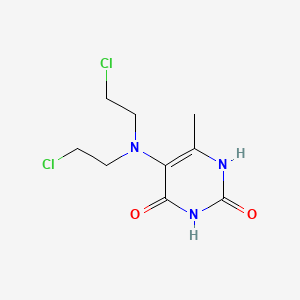

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Droxicam?

A1: Droxicam itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].

Q2: How does Droxicam affect prostaglandin synthesis?

A2: While Droxicam itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].

Q3: Does Droxicam affect platelet aggregation?

A3: In canine models, Droxicam demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].

Q4: What is the role of neutrophils in Droxicam's effects on the gastric mucosa?

A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by Droxicam and Piroxicam [].

Q5: What is the molecular formula and weight of Droxicam?

A5: The molecular formula of Droxicam is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].

Q6: What is the spatial conformation of Droxicam?

A6: X-ray crystallography studies reveal that the three-ring fused system of Droxicam exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].

Q7: What is the metabolic pathway of Droxicam in the body?

A7: Droxicam is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged Droxicam is not detected in plasma [, ].

Q8: Does gastric emptying rate influence Droxicam pharmacokinetics?

A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of Droxicam absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].

Q9: Do antacids or H2 receptor antagonists like Ranitidine influence Droxicam pharmacokinetics?

A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of Droxicam [].

Q10: Does age have a significant impact on Droxicam pharmacokinetics?

A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of Droxicam [].

Q11: What conditions has Droxicam been studied for in clinical trials?

A11: Droxicam has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].

Q12: How does the efficacy of Droxicam compare to other NSAIDs?

A12: Clinical trials indicate that Droxicam demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].

Q13: Are there specific concerns regarding Droxicam and liver toxicity?

A13: Droxicam has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking Droxicam, particularly during the initial phases of treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)